REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5].OS(O)(=O)=O.[CH2:13](O)[CH3:14]>C1C=CC=CC=1>[C:1]([O:7][CH2:13][CH3:14])(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5]
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Name
|
|
Quantity
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20.73 g
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Type
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reactant
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Smiles
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C(CCC=C)(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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250 μL
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
ester
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was refluxed
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Type
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CUSTOM
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Details
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about 1/2 of the solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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diluted with 150 mL ether
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Type
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EXTRACTION
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Details
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This was extracted with H2O (1×150 mL), saturated NaHCO3 (2×150 mL), H2O (1×150 mL), and brine (1×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over K2CO3
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Type
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CUSTOM
|
Details
|
the solvent was removed under water
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Type
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DISTILLATION
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Details
|
the residue was distilled
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |